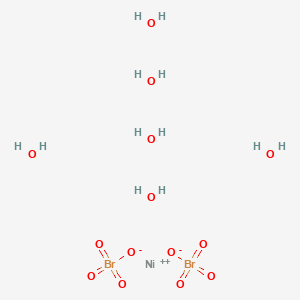![molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6](/img/structure/B40424.png)
6-Chloroimidazo[1,2-a]pyridine
Overview
Description
6-Chloroimidazo[1,2-a]pyridine is a pyridine derivative and can be used as a pharmaceutical intermediate . It has an empirical formula of C7H5ClN2 and a molecular weight of 152.58 .
Molecular Structure Analysis
The molecular structure of 6-Chloroimidazo[1,2-a]pyridine consists of a fused ring system with a chlorine atom attached to the sixth carbon of the imidazo[1,2-a]pyridine ring .
Chemical Reactions Analysis
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a derivative of 6-Chloroimidazo[1,2-a]pyridine, has been used as a fluorescent probe for monitoring pH changes . The probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .
Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-a]pyridine is a solid compound . It has a density of 1.4±0.1 g/cm3 . Unfortunately, other specific physical and chemical properties like boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume were not available in the retrieved papers.
Scientific Research Applications
Fluorescent Probing for pH Monitoring
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: , a derivative of 6-Chloroimidazo[1,2-a]pyridine, has been utilized as a fluorescent probe for monitoring pH changes in biological systems. This compound exhibits high selectivity and sensitivity, with excellent reversibility and a rapid response time, making it ideal for real-time imaging of pH fluctuations in cellular environments .
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in pharmaceutical synthesis. Its structural properties allow for the creation of various pharmacologically active molecules, contributing to the development of new medications and therapeutic agents .
Organic Synthesis
As an organic chemical synthesis intermediate, 6-Chloroimidazo[1,2-a]pyridine is employed in the construction of complex organic molecules. Its reactivity facilitates the formation of diverse chemical structures, which can be further used in medicinal chemistry and material science .
Biological and Pharmacological Activities
Due to its nitrogen bridgehead heterocycle structure, 6-Chloroimidazo[1,2-a]pyridine exhibits extensive biological and pharmacological activities. It’s often used in biochemistry research to explore new treatments and understand biological mechanisms .
Development of Fluorescent Imaging
The compound’s optical properties make it suitable for designing fluorescent probes. These probes are crucial in biomedical science and biology for non-invasive, highly sensitive, and selective imaging applications .
Chemical Sensing
6-Chloroimidazo[1,2-a]pyridine-based probes have been synthesized to detect various ions and molecules due to their excellent optical properties. They are particularly useful in environmental monitoring and diagnostics .
Safety And Hazards
6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .
Future Directions
The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGYCZJSVFGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377406 | |
| Record name | 6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridine | |
CAS RN |
6188-25-6 | |
| Record name | 6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)





![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)




